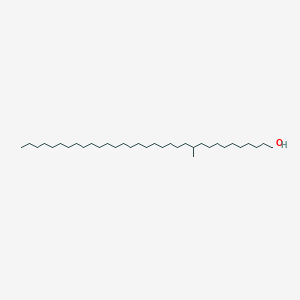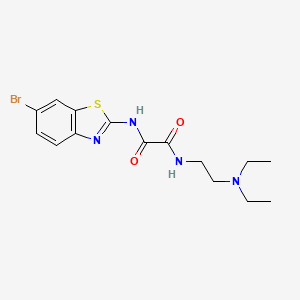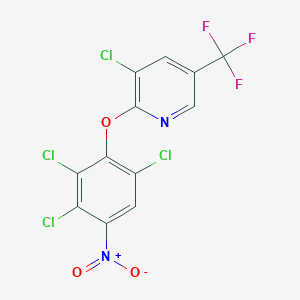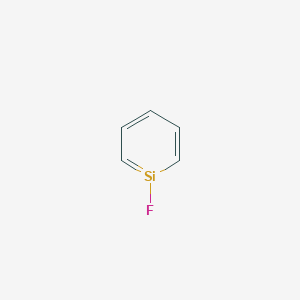
1-Fluorosiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorosiline is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a fluorine atom bonded to a silicon atom. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Méthodes De Préparation
1-Fluorosiline can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrafluoride with hydrogen gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{SiF}_4 + \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2\text{HF} ]
Another method involves the fluorination of dichlorosilane using antimony trifluoride: [ 3\text{SiH}_2\text{Cl}_2 + 2\text{SbF}_3 \rightarrow 3\text{SiH}_2\text{F}_2 + 2\text{SbCl}_3 ]
These reactions are typically conducted in a controlled environment to prevent unwanted side reactions and to ensure high yields of this compound .
Analyse Des Réactions Chimiques
1-Fluorosiline undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide and hydrogen fluoride.
Reduction: It can be reduced to form silane and hydrogen fluoride.
Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Fluorosiline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It is used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical diagnostics.
Industry: It is used in the production of high-performance materials, such as fluorosilicone rubber, which is known for its exceptional chemical resistance
Mécanisme D'action
The mechanism of action of 1-Fluorosiline involves its interaction with various molecular targets. The fluorine atom in this compound is highly electronegative, which makes the compound reactive towards nucleophiles. This reactivity allows this compound to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The specific pathways and molecular targets involved depend on the context in which this compound is used .
Comparaison Avec Des Composés Similaires
1-Fluorosiline can be compared with other similar compounds, such as difluorosilane and trifluorosilane. These compounds share similar structural features but differ in the number of fluorine atoms bonded to the silicon atom. For example:
Difluorosilane (SiH2F2): Contains two fluorine atoms bonded to silicon.
Trifluorosilane (SiHF3): Contains three fluorine atoms bonded to silicon.
The unique aspect of this compound is its single fluorine atom, which imparts distinct reactivity and properties compared to its difluoro and trifluoro counterparts .
Propriétés
Numéro CAS |
110851-72-4 |
|---|---|
Formule moléculaire |
C5H5FSi |
Poids moléculaire |
112.18 g/mol |
Nom IUPAC |
1-fluorosiline |
InChI |
InChI=1S/C5H5FSi/c6-7-4-2-1-3-5-7/h1-5H |
Clé InChI |
LUHFFTDAZCIHNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[Si](C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


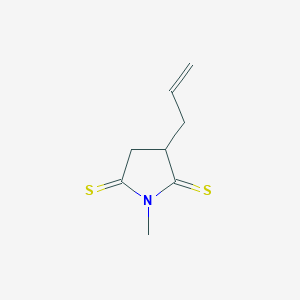
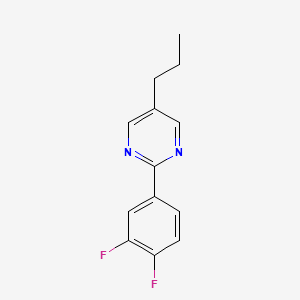
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
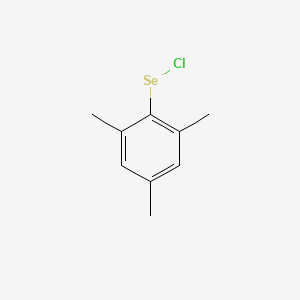
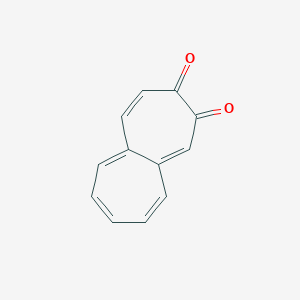
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
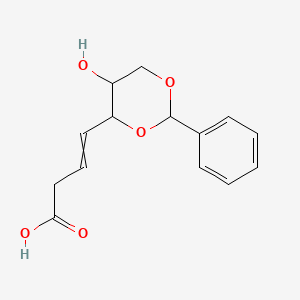
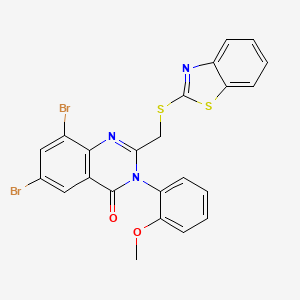

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
